4-{[2-(3,4-Dimethoxyphenyl)ethyl]amino}-1-oxaspiro[4.5]dec-3-en-2-one
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Overview
Description
4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-OXASPIRO[45]DEC-3-EN-2-ONE is a complex organic compound with a unique spirocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE typically involves multiple steps, starting from readily available precursors. One common route involves the reaction of 3,4-dimethoxyphenethylamine with a suitable spirocyclic ketone under acidic or basic conditions to form the desired product. The reaction conditions, such as temperature, solvent, and pH, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost, and environmental considerations. Advanced techniques like microwave-assisted synthesis and catalytic processes may be employed to enhance efficiency and reduce waste.
Chemical Reactions Analysis
Types of Reactions
4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at specific positions on the molecule, leading to the formation of derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3,4-Dimethoxyphenethylamine: A related compound with similar structural features but different biological activity.
Mescaline: Another phenethylamine derivative with psychoactive properties.
Bevantolol: A drug synthesized using similar chemical building blocks.
Uniqueness
4-[(3,4-DIMETHOXYPHENETHYL)AMINO]-1-OXASPIRO[4.5]DEC-3-EN-2-ONE is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C19H25NO4 |
---|---|
Molecular Weight |
331.4 g/mol |
IUPAC Name |
4-[2-(3,4-dimethoxyphenyl)ethylamino]-1-oxaspiro[4.5]dec-3-en-2-one |
InChI |
InChI=1S/C19H25NO4/c1-22-15-7-6-14(12-16(15)23-2)8-11-20-17-13-18(21)24-19(17)9-4-3-5-10-19/h6-7,12-13,20H,3-5,8-11H2,1-2H3 |
InChI Key |
GCSQJOHEISIYAY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)CCNC2=CC(=O)OC23CCCCC3)OC |
Origin of Product |
United States |
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